4-Methoxy-2(3H)-benzothiazolone
Overview
Description
4-Methoxy-2(3H)-benzothiazolone is an organic compound belonging to the benzothiazolone family It is characterized by a benzothiazole ring with a methoxy group at the fourth position
Scientific Research Applications
4-Methoxy-2(3H)-benzothiazolone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
Target of Action
Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .
Biochemical Pathways
The map kinase pathway could be one of the potential pathways affected, given the possible interaction with erk1/2 .
Result of Action
Given its potential interaction with erk1/2, it might have antineoplastic effects .
Biochemical Analysis
Biochemical Properties
4-Methoxy-2(3H)-benzothiazolone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with esteroproteases, which are enzymes that hydrolyze ester bonds . The interaction between this compound and esteroproteases involves the hydrolysis of the compound, leading to the formation of specific reaction products. This interaction is crucial for understanding the enzyme’s specificity and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of esteroproteases in the submandibular gland of rats, leading to changes in cellular processes . These effects are essential for understanding how this compound can be used to manipulate cellular functions for research purposes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to bind to esteroproteases and other enzymes results in the hydrolysis of ester bonds, which is a critical step in various biochemical pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including enzyme inhibition and cellular damage. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in research applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with esteroproteases and other enzymes plays a significant role in its metabolism, leading to the formation of specific reaction products
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biochemical effects. The compound is transported by specific binding proteins and transporters, which determine its localization and accumulation within cells
Subcellular Localization
The subcellular localization of this compound is a crucial factor that influences its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2(3H)-benzothiazolone typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyaniline with carbon disulfide and chloroacetic acid under basic conditions to form the benzothiazolone ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2(3H)-benzothiazolone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzothiazolone ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxy-2(3H)-benzothiazolone.
Reduction: Reduced benzothiazolone derivatives.
Substitution: Various substituted benzothiazolones depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2(3H)-benzothiazolone
- 4-Methyl-2(3H)-benzothiazolone
- 4-Ethoxy-2(3H)-benzothiazolone
Uniqueness
4-Methoxy-2(3H)-benzothiazolone is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methoxy-3H-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKIESUSRKISCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509446 | |
Record name | 4-Methoxy-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80567-66-4 | |
Record name | 4-Methoxy-2(3H)-benzothiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80567-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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